molecular formula C6H12N2 B1319118 2,7-Diazabicyclo[4.2.0]octane CAS No. 51392-74-6

2,7-Diazabicyclo[4.2.0]octane

Cat. No. B1319118
CAS RN: 51392-74-6
M. Wt: 112.17 g/mol
InChI Key: KNLOUXALILBKPY-UHFFFAOYSA-N
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Description

DABCO, also known as triethylenediamine or TEDA, is a colorless solid and a highly nucleophilic tertiary amine base . It’s used as a catalyst and reagent in polymerization and organic synthesis .


Synthesis Analysis

DABCO is commonly used as a base, catalyst, and reagent, and its frequent use has been reflected in a large number of publications .


Molecular Structure Analysis

DABCO is a bicyclic organic compound with the formula N2(C2H4)3 . It’s similar in structure to quinuclidine, but the latter has one of the nitrogen atoms replaced by a carbon atom .


Chemical Reactions Analysis

DABCO is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It’s also used in Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes .


Physical And Chemical Properties Analysis

DABCO is a colorless, solid organic compound with a melting point of 156–160°C, a boiling point of 174–176°C, and a flash point of 62°C . It’s hygroscopic and has good solubility in many polar, as well as nonpolar solvents .

Scientific Research Applications

Catalyst in Organic Synthesis

1,4-Diazabicyclo[2.2.2]octane (DABCO) is widely used as a solid catalyst in organic synthesis. It is recognized for its high reactivity, non-toxic nature, and eco-friendliness. DABCO is effective in various organic transformations, delivering products with excellent yields and selectivity (Baghernejad, 2010).

Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives

DABCO has been employed as a catalyst in the one-pot synthesis of pyrano[2,3-d]pyrimidinone derivatives. This approach benefits from simple operations, mild conditions, high yields, and the use of less toxic and low-cost chemicals (J. Azizian, A. Shameli, & S. Balalaie, 2012).

Oxidizing Agent in Microwave Irradiation

Bis(chlorine)-1,4-diazabicyclo[2.2.2]octane is a novel and reusable oxidizing agent for converting alcohols to carbonyl compounds under microwave irradiation (M. Tajbakhsh & S. Habibzadeh, 2006).

Decarboxylative Acylation

DABCO is effective for decarboxylative acylation of carboxylic acids, leading to the creation of α-keto and α,β-unsaturated amides or esters in good to excellent yields (Jun-Rong Zhang et al., 2017).

Synthesis of Tetrahydrobenzo[b]pyran Derivatives

DABCO is a catalyst for synthesizing tetrahydrobenzo[b]pyran derivatives via a one-pot, three-component condensation. The process is environmentally friendly and yields good results under neutral conditions (D. Tahmassebi, Jessica A. Bryson, & Sophia I. Binz, 2011).

Synthesis of Naphthopyran Derivatives

DABCO catalyzes the synthesis of 2-amino-3-cyano naphthopyran derivatives, offering advantages like short reaction times, easy workup, and mild conditions (S. Balalaie et al., 2008).

Synthesis of Pyrazolo[1,2-a][1,2,4]triazole-1,3-diones

DABCO is utilized as a catalyst for the synthesis of pyrazolo[1,2-a][1,2,4]triazole-1,3-diones under ultrasound irradiation, providing excellent yields under mild conditions (D. Azarifar, Razieh Nejat-Yami, & M. Zolfigol, 2013).

Preparation of Acidic Ionic Liquids

A new acidic ionic liquid based on DABCO was prepared and used as a reusable catalyst in the synthesis of biologically active compounds, demonstrating advantages like high yields and simple work-up procedures (F. Shirini, M. S. N. Langarudi, & Nader Daneshvar, 2017).

Synthesis Side Product Investigation

Research into the synthesis of DABCO over zeolite ZSM-5 identified several side products and proposed a chemical mechanism for their formation (Jiří Trejbal, M. Petrisko, & J. Pašek, 2007).

Safety And Hazards

DABCO is moderately toxic and should be handled in a fume hood, as it causes irritation upon contact with skin or eyes . It must be stored under an inert gas atmosphere in a refrigerator due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward CO2 and air moisture .

properties

IUPAC Name

2,7-diazabicyclo[4.2.0]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-2-5-6(4-8-5)7-3-1/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLOUXALILBKPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CN2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101307591
Record name 2,7-Diazabicyclo[4.2.0]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101307591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Diazabicyclo[4.2.0]octane

CAS RN

51392-74-6
Record name 2,7-Diazabicyclo[4.2.0]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51392-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Diazabicyclo[4.2.0]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101307591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Heinze-Krauss, P Angehrn, RL Charnas… - Journal of medicinal …, 1998 - ACS Publications
Bridged monobactams are novel, potent, mechanism-based inhibitors of class C β-lactamases, designed using X-ray crystal structures of the enzymes. They stabilize the acyl−enzyme …
Number of citations: 104 pubs.acs.org
SJ Zhang, WW Sun, P Cao, XP Dong… - The Journal of Organic …, 2016 - ACS Publications
An efficient C(sp 3 )–H bond activation and intramolecular amination reaction via palladium catalysis at the β-position of carboxyamides to make β-lactams was described. The …
Number of citations: 59 pubs.acs.org
PR Guzzo - 1994 - search.proquest.com
$\beta $-Lactam antibiotics are among the most beneficial compounds for treatment of bacterial infections. Carbacephems are one of the newest synthetic additions to the $\beta $-…
Number of citations: 0 search.proquest.com

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